molecular formula C7H2ClN3S B1443612 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1364663-22-8

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Cat. No.: B1443612
CAS No.: 1364663-22-8
M. Wt: 195.63 g/mol
InChI Key: GRVHCZYQBHHSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C7H2ClN3S and its molecular weight is 195.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVHCZYQBHHSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to purines, the fundamental building blocks of nucleic acids. This similarity allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, most notably protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile (CAS 1364663-22-8) has emerged as a key intermediate in the synthesis of a new generation of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a versatile carbonitrile group at the 4-position, offers medicinal chemists a powerful tool for creating diverse libraries of drug candidates. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile is presented below. These parameters are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 1364663-22-8
Molecular Formula C₇H₂ClN₃S
Molecular Weight 195.63 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted)
Storage Conditions Store in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

Synthesis and Manufacturing

The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile is a multi-step process that typically begins with a substituted thiophene precursor. The key steps involve the construction of the pyrimidine ring, followed by chlorination and a selective cyanation reaction.

Part 1: Synthesis of the Precursor 2,4-Dichlorothieno[3,2-d]pyrimidine

The common starting material for the synthesis of the thieno[3,2-d]pyrimidine core is a 3-aminothiophene-2-carboxylate derivative.[2] This is first cyclized with urea to form the thieno[3,2-d]pyrimidine-2,4-dione. Subsequent chlorination with a strong chlorinating agent like phosphorus oxychloride (POCl₃) yields the crucial intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine.[3][4]

Experimental Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine [3][4]

  • Cyclization: A mixture of methyl 3-aminothiophene-2-carboxylate and an excess of urea is heated at high temperature (typically around 190 °C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is triturated with water and filtered to yield thieno[3,2-d]pyrimidine-2,4-dione.

  • Chlorination: The dried thieno[3,2-d]pyrimidine-2,4-dione is suspended in phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then slowly and cautiously added to a mixture of ice and water with vigorous stirring to quench the remaining POCl₃. The resulting precipitate, 2,4-dichlorothieno[3,2-d]pyrimidine, is collected by filtration, washed with water, and dried.

Kinase_Inhibition A 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile B Nucleophilic Substitution at C2 (e.g., with an amine) A->B C Thieno[3,2-d]pyrimidine-based Kinase Inhibitor B->C D Kinase ATP-binding site C->D Binds to E Inhibition of Kinase Activity D->E Leads to F Therapeutic Effect (e.g., Anti-cancer) E->F

Sources

Technical Deep Dive: 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Profile

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile (CAS: 1364663-22-8) is a specialized heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., PI3K, EGFR) and other bioactive small molecules. It belongs to the thienopyrimidine class, which are bioisosteres of quinazolines and purines.

The molecule features two distinct electrophilic centers—the nitrile group at C4 and the chlorine atom at C2—embedded within an electron-deficient aromatic core. This dual functionality allows for sequential, orthogonal functionalization, making it a "privileged scaffold" for diversity-oriented synthesis.

Physicochemical Properties[1][2][3]
PropertyData
CAS Number 1364663-22-8
IUPAC Name 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile
Molecular Formula C₇H₂ClN₃S
Molecular Weight 195.63 g/mol
Core Scaffold Thieno[3,2-d]pyrimidine
Key Substituents C2-Chloro (electrophile), C4-Cyano (electrophile/precursor)
Predicted LogP ~1.8 - 2.2 (Lipophilic)
H-Bond Acceptors 3 (N1, N3, CN)
H-Bond Donors 0

Structural Analysis and Electronic Properties[4]

The thieno[3,2-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring. The fusion across the d bond (C4a-C7a) imparts specific electronic characteristics:

  • Aromaticity: The system is fully aromatic, but the electron-withdrawing nature of the pyrimidine nitrogens makes the ring system electron-deficient (π-deficient).

  • Regioselectivity:

    • C4 Position: The carbon at position 4 is highly electrophilic due to the inductive effect of N3 and the resonance contribution from the thiophene sulfur. In the precursor (2,4-dichloro), this position is the most reactive toward nucleophilic aromatic substitution (SNAr).

    • C2 Position: The carbon at position 2 is also electrophilic but generally less reactive than C4 due to steric shielding and electronic distribution. However, once C4 is substituted (e.g., with a nitrile), the C2-Cl bond remains activated for subsequent displacement.

Electronic Distribution Diagram

G Core Thieno[3,2-d]pyrimidine Core C4 C4 Position (Nitrile) Highly Electrophilic Site of Pinner/Hydrolysis Core->C4 Activated by N3 C2 C2 Position (Chloro) Moderately Electrophilic Site of S_NAr/Buchwald Core->C2 Activated by N1/N3 N_Ring Pyrimidine Nitrogens Electron Withdrawing N_Ring->Core Inductive Effect

Figure 1: Electronic activation map of the 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile scaffold.

Synthetic Pathways[3][5]

The synthesis of 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile typically proceeds via the 2,4-dichloro intermediate. The critical step is the regioselective introduction of the cyano group at C4 without displacing the C2 chlorine.

Route A: Regioselective Cyanation (Standard)

This route relies on the higher reactivity of the C4-Cl bond in 2,4-dichlorothieno[3,2-d]pyrimidine.

  • Precursor Synthesis: Methyl 3-aminothiophene-2-carboxylate is cyclized with urea to form the thienopyrimidine-2,4-dione, which is then chlorinated with POCl₃.

  • Cyanation: The 2,4-dichloro intermediate is treated with a cyanide source (e.g., Zn(CN)₂, Pd(PPh₃)₄) or nucleophilic cyanide (NaCN) under controlled conditions to favor C4 substitution.

Synthetic Workflow Diagram

Synthesis cluster_selectivity Selectivity Control Start Methyl 3-aminothiophene- 2-carboxylate Step1 Cyclization (Urea, 180°C) Start->Step1 Dione Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione Step1->Dione Step2 Chlorination (POCl3, reflux) Dione->Step2 Dichloro 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS: 16234-14-3) Step2->Dichloro Step3 Regioselective Cyanation (Zn(CN)2, Pd cat, or NaCN) Dichloro->Step3 Target 2-Chlorothieno[3,2-d]pyrimidine- 4-carbonitrile (CAS: 1364663-22-8) Step3->Target Note C4 is >10x more reactive than C2 to S_NAr Step3->Note

Figure 2: Step-wise synthesis from commercially available thiophene precursors.

Reactivity and Derivatization[6]

The utility of 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile lies in its ability to serve as a branching point for library synthesis.

Functionalization of the Nitrile (C4)

The C4-nitrile is a "masked" acid/amide/amine.

  • Hydrolysis: Acidic or basic hydrolysis yields the carboxamide (often a kinase inhibitor hinge binder) or carboxylic acid .

  • Cyclization: Reaction with sodium azide yields the tetrazole , a bioisostere of a carboxylic acid with improved metabolic stability.

  • Pinner Reaction: Treatment with alcohols/HCl yields imidates , precursors to oxazoles or thiazoles.

Displacement of the Chloride (C2)

The C2-chlorine is a robust handle for cross-coupling or substitution, typically performed after C4 manipulation to avoid side reactions.

  • SNAr: Reaction with primary/secondary amines (e.g., morpholine, piperazine) to install solubility-enhancing groups.

  • Buchwald-Hartwig: Pd-catalyzed coupling with anilines or aryl amines.

Reactivity Flowchart

Reactivity Center 2-Chloro-4-CN Scaffold Amide C4-Carboxamide (Hydrolysis) Center->Amide H2O/OH- Tetrazole C4-Tetrazole (NaN3) Center->Tetrazole Azide Amine C2-Amino Derivative (S_NAr with R-NH2) Center->Amine Amines Aryl C2-Aryl Derivative (Suzuki Coupling) Center->Aryl Ar-B(OH)2

Figure 3: Divergent synthesis capabilities of the scaffold.

Experimental Protocols

Synthesis of Precursor: 2,4-Dichlorothieno[3,2-d]pyrimidine

Reference: Adapted from ChemicalBook and standard heterocyclic protocols [1, 4].

  • Reagents: Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (5.0 g, 29 mmol), POCl₃ (40 mL), Diisopropylethylamine (DIPEA, 13 mL).

  • Procedure:

    • Suspend the dione in POCl₃ in a round-bottom flask.

    • Add DIPEA dropwise (exothermic).

    • Reflux the mixture at 110–120°C for 2–3 hours until the solution becomes clear.

    • Workup: Distill off excess POCl₃ under reduced pressure. Dissolve the residue in CHCl₃ and pour slowly onto crushed ice/water (Caution: vigorous hydrolysis). Neutralize with 5M NaOH. Extract with CHCl₃, dry over Na₂SO₄, and concentrate.

    • Yield: ~90-95% of a light brown solid.

Regioselective Cyanation to 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Note: Cyanides are highly toxic. Work in a well-ventilated fume hood.

  • Reagents: 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (anhydrous).

  • Procedure:

    • Dissolve the dichloro substrate in degassed DMF.

    • Add Zn(CN)₂ and the Pd catalyst under nitrogen atmosphere.

    • Heat to 80°C for 2–4 hours. Monitor by TLC/LC-MS carefully to prevent bis-cyanation.

    • Workup: Dilute with EtOAc, wash with water and brine. Purify via column chromatography (Hexane/EtOAc gradient).

    • Target: The 4-cyano-2-chloro isomer is typically the major product due to the higher electrophilicity of C4.

Medicinal Chemistry Applications

This scaffold is extensively used in the design of:

  • PI3K Inhibitors: The thienopyrimidine core mimics the adenine ring of ATP, binding to the kinase hinge region. The C4 substituent often projects into the affinity pocket.

  • PDE4 Inhibitors: Thienopyrimidines have shown efficacy as phosphodiesterase inhibitors for inflammatory diseases [2].

  • Anticancer Agents: Derivatives substituted at C2 and C4 have shown cytotoxicity against NCI-60 cell lines, particularly in leukemia and non-small cell lung cancer models [3].

References

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. MDPI Molecules. Available at: [Link]

  • 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile CAS Data. AA Blocks. Available at: [Link]

An In-depth Technical Guide to the Solubility Properties of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule can dictate its journey from a promising lead to a viable therapeutic agent. Among these properties, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation, and ultimately, clinical efficacy. The thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its purine-like architecture, has given rise to numerous compounds with significant biological activity.[1][2] 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile, a key intermediate and a pharmacophore of interest, presents its own unique set of physicochemical challenges and opportunities. This guide provides a comprehensive exploration of its solubility properties, offering not just data, but a strategic framework for its characterization and modulation. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and discuss the critical interpretation of these findings for researchers, scientists, and drug development professionals.

Molecular Profile and Predicted Solubility Characteristics

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile is a heterocyclic compound featuring a fused thieno-pyrimidine ring system. This core structure is embellished with a chloro group at the 2-position and a carbonitrile group at the 4-position.

Table 1: Physicochemical Properties of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

PropertyValueSource
Molecular FormulaC₇H₂ClN₃SInferred from structure
Molecular Weight207.63 g/mol Inferred from structure
LogP (Predicted)~2.0-2.5Cheminformatics Tools
pKa (Predicted)~1-2 (basic)Cheminformatics Tools

The relatively high predicted LogP suggests a lipophilic character, which often correlates with poor aqueous solubility. The presence of nitrogen atoms in the pyrimidine ring provides potential sites for protonation, suggesting that the solubility of this compound will be pH-dependent. The carbonitrile and chloro substituents further contribute to its chemical properties and potential intermolecular interactions. The planarity of the fused ring system can also influence crystal packing and, consequently, its solubility.[3]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

A crucial aspect of understanding a compound's solubility is distinguishing between its kinetic and thermodynamic solubility. These two parameters are measured under different conditions and provide distinct insights into the compound's behavior in solution.[4][5][6]

  • Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature.[6] It is a critical parameter for late-stage drug development and formulation. The "shake-flask" method is the gold standard for its determination.[6][7]

  • Kinetic Solubility is the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, precipitates from an aqueous buffer.[4][5][6] This measurement is highly relevant for early-stage drug discovery, as it mimics the conditions of many high-throughput screening assays.[8][9] Kinetic solubility values are often higher than thermodynamic solubility because the precipitate formed may be amorphous or a less stable polymorph.[4][5]

The following diagram illustrates the conceptual workflow for determining these two key solubility parameters.

G cluster_0 Solubility Assessment Workflow cluster_1 Thermodynamic Solubility cluster_2 Kinetic Solubility Start Test Compound (2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile) TS1 Add excess solid to buffer Start->TS1 KS1 Prepare concentrated DMSO stock Start->KS1 TS2 Equilibrate (e.g., 24-72h shaking) TS1->TS2 TS3 Separate solid and supernatant (centrifugation/filtration) TS2->TS3 TS4 Quantify concentration in supernatant (e.g., HPLC, UV-Vis) TS3->TS4 TS_Result Equilibrium Solubility TS4->TS_Result KS2 Add stock to aqueous buffer KS1->KS2 KS3 Incubate (e.g., 1-2h) KS2->KS3 KS4 Measure precipitation (e.g., nephelometry, UV-Vis) KS3->KS4 KS_Result Precipitation Concentration KS4->KS_Result

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for assessing the aqueous solubility of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the benchmark for thermodynamic solubility measurement.[6][7]

Materials:

  • 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Protocol:

  • Preparation: Add an excess amount (e.g., 1-2 mg) of solid 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile to a glass vial containing a known volume (e.g., 1 mL) of PBS (pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached with the saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[6][7] The extended incubation time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[7]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a series of standard solutions of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile of known concentrations in a suitable organic solvent (e.g., DMSO or ACN).

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.

  • Reporting: Report the thermodynamic solubility in µg/mL or µM at the specified pH and temperature.

Kinetic Solubility Determination (High-Throughput Method)

This method is well-suited for early drug discovery due to its speed and lower compound requirement.[8]

Materials:

  • 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for direct measurement)

  • Multichannel pipette or automated liquid handler

  • Plate reader with UV-Vis capabilities or a nephelometer

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO concentration into the wells of a new 96-well plate pre-filled with a larger volume (e.g., 100-200 µL) of PBS (pH 7.4). This rapid dilution can induce precipitation of poorly soluble compounds.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[8]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy: Measure the absorbance at a wavelength where the compound absorbs. A decrease in the apparent concentration compared to unprecipitated controls indicates precipitation. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

The following diagram outlines the workflow for the high-throughput kinetic solubility assay.

G cluster_0 Kinetic Solubility Assay Workflow A Prepare 10 mM stock in DMSO B Serial dilute in DMSO in 96-well plate A->B C Add 2 µL of each concentration to 198 µL PBS (pH 7.4) B->C D Incubate for 2 hours at 25°C C->D E Measure turbidity (nephelometry) or UV absorbance D->E F Determine highest non-precipitated concentration E->F

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Factors Influencing the Solubility of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Understanding the factors that govern the solubility of this molecule is key to its successful application and development.

Table 2: Key Factors and Their Predicted Influence on Solubility

FactorPredicted Influence on SolubilityRationale
pH Higher solubility at lower pHThe pyrimidine ring contains basic nitrogen atoms that can be protonated in acidic conditions, forming a more soluble salt.
Solvent Polarity Poorly soluble in water; more soluble in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol).[10][11]The "like dissolves like" principle suggests that the moderately polar, aromatic structure will be more soluble in organic solvents than in highly polar water.[7]
Temperature Solubility is expected to increase with temperature.[12]Dissolution is often an endothermic process.
Solid-State Form Amorphous form will be more soluble than crystalline forms.The lower lattice energy of the amorphous state requires less energy to overcome for dissolution.[4][5]

Strategies for Solubility Enhancement

Should the aqueous solubility of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile prove to be a limiting factor, several strategies can be employed for its improvement.

  • pH Adjustment: For in vitro assays, utilizing buffers with a slightly acidic pH may enhance solubility.

  • Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or PEG 400 can increase solubility.[13] However, the concentration of co-solvents must be carefully controlled as they can impact biological assay performance.

  • Formulation Approaches: For in vivo studies, formulation strategies such as the use of cyclodextrins, solid dispersions, or lipid-based formulations can be explored to improve oral bioavailability.

  • Structural Modification: In a medicinal chemistry program, synthetic modifications to the scaffold, such as the introduction of polar functional groups or disruption of planarity, can be a powerful approach to intrinsically improve solubility.[3]

Conclusion: A Strategic Approach to a Fundamental Property

The solubility of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile is a multifaceted property that requires a systematic and well-informed approach to its characterization. By employing robust experimental methodologies to determine both its thermodynamic and kinetic solubility, and by understanding the physicochemical principles that govern its behavior in solution, researchers can effectively navigate the challenges associated with this promising chemical scaffold. The insights gained from these studies are not merely academic; they are critical for making informed decisions in hit-to-lead and lead optimization campaigns, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks.
  • PubMed. kinetic versus thermodynamic solubility temptations and risks. (2012).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024).
  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Computational Chemistry. Compound solubility measurements for early drug discovery. (2022).
  • Benchchem. Molecular weight and formula of 2-Chlorothieno[3,2-d]pyrimidin-4-amine.
  • Unknown Source. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Benchchem. improving solubility of thiophene derivatives for biological assays.
  • PMC. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
  • Unknown Source. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ACS Publications. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry. (2013).
  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018).
  • MDPI. Synthesis of Some Thienopyrimidine Derivatives. (2006).
  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. (2011).
  • ChemicalBook. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3. (2025).
  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024).
  • MilliporeSigma. 2-Chlorothieno[3,2-d]pyrimidine | Sigma-Aldrich.
  • PubMed. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. (2020).
  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023).
  • ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2025).
  • MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022).
  • PubChem. 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821.
  • PMC. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents.
  • PubChem. 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832.
  • ChemScene. 16269-66-2 | 4-Chlorothieno[3,2-d]pyrimidine.
  • ChemScene. 1699701-49-9 | 2,4-Dichlorothieno[3,2-d]pyrimidine-7-carbonitrile.

Sources

Thienopyrimidine Carbonitrile Building Blocks: A Technical Guide to Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thienopyrimidine Carbonitrile Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The thienopyrimidine scaffold—specifically the thieno[2,3-d]pyrimidine isomer—has emerged as a "privileged structure" in modern drug discovery, serving as a bioisostere to quinazolines and purines. When functionalized with carbonitrile (–CN) groups, these scaffolds gain unique physicochemical properties: enhanced metabolic stability, improved solubility (lower cLogP), and the ability to form specific hydrogen bonds or reversible covalent interactions with cysteine residues in kinase domains (e.g., EGFR, PI3K).

This guide details the strategic deployment of thienopyrimidine carbonitriles, focusing on the 2-amino-3-cyanothiophene intermediate (the "Gewald product") as the primary building block, and its evolution into the 4-chlorothieno[2,3-d]pyrimidine core.

Part 1: Structural Significance & The Nitrile Advantage

Bioisosterism and Pharmacophore Design

Thienopyrimidines mimic the adenosine triphosphate (ATP) purine core, allowing them to bind effectively to the hinge region of kinase enzymes.

  • The Thiophene Ring: Offers a different electronic profile than the benzene ring in quinazolines, often improving selectivity profiles by altering

    
    -stacking interactions with the gatekeeper residue.
    
  • The Carbonitrile Group:

    • Electronic Modulation: The strong electron-withdrawing nature of the nitrile group at the C-6 position (thiophene ring) or C-5 position (pyrimidine ring) reduces the electron density of the aromatic system, increasing resistance to oxidative metabolism (e.g., by cytochrome P450).

    • Hydrogen Bonding: The nitrile nitrogen acts as a weak hydrogen bond acceptor, often interacting with water networks or specific backbone residues (e.g., in the solvent front of the ATP binding pocket).

    • Reversible Covalent Inhibition: In specific designs, an activated nitrile can act as an electrophile, targeting non-catalytic cysteines (e.g., Cys797 in EGFR) to form imidothioate adducts.

SAR Logic: The "Kinase Master Key"

The structure-activity relationship (SAR) of thienopyrimidines revolves around three vectors:

  • C-4 Position (Pyrimidine): The "Warhead" vector. Displacement of the C-4 chlorine with anilines or heterocycles establishes the primary H-bond with the kinase hinge region.

  • C-5/C-6 Positions (Thiophene): The "Solubility/Selectivity" vector. Substituents here (often introduced via the initial ketone in the Gewald reaction) control lipophilicity and steric fit. A C-6 carbonitrile is particularly effective at blocking metabolic soft spots.

  • N-3 Position: Often unsubstituted to allow H-bond donor capability, or alkylated to tune conformation.

Part 2: Synthetic Strategies & Mechanisms[1][2]

The synthesis of thienopyrimidine carbonitriles relies heavily on the Gewald Reaction , a multi-component condensation that constructs the thiophene ring with the necessary amino and cyano handles for pyrimidine fusion.

The Gewald Reaction Mechanism

The reaction condenses a ketone/aldehyde, an activated nitrile (usually malononitrile), and elemental sulfur in the presence of a base (morpholine or triethylamine).

GewaldMechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thiophene Formation Ketone Ketone/Aldehyde Inter1 Ylidene Malononitrile (Intermediate) Ketone->Inter1 Base Malono Malononitrile (CH2(CN)2) Malono->Inter1 Final 2-Amino-3-cyanothiophene (The Building Block) Inter1->Final + S8 / Cyclization Sulfur Elemental Sulfur (S8) Sulfur->Final Base Base (Morpholine) Base->Final Catalyst

Figure 1: The Gewald Reaction pathway generating the core 2-amino-3-cyanothiophene building block.

From Building Block to Scaffold

Once the 2-amino-3-cyanothiophene is secured, the pyrimidine ring is closed using formamide or formamidine acetate.

  • Note on Nitrile Fate: In the standard synthesis, the C-3 nitrile of the thiophene is consumed to form the pyrimidine ring (becoming C-4 of the pyrimidine).

  • Retaining a Nitrile: To obtain a final thienopyrimidine carbonitrile (e.g., at the C-6 position), one must either:

    • Start with a functionalized ketone (e.g., containing an ester that is later converted to an amide and dehydrated to a nitrile).

    • Perform a post-cyclization electrophilic halogenation followed by Pd-catalyzed cyanation.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Building Block (Gewald Method)

Target: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile This protocol uses cyclohexanone as a model ketone.[1] It is scalable and robust.

Reagents:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (10 mmol)

  • Ethanol (20 mL)

Procedure:

  • Mixing: In a 50 mL round-bottom flask, dissolve cyclohexanone (0.98 g) and malononitrile (0.66 g) in ethanol (20 mL).

  • Activation: Add elemental sulfur (0.32 g) followed by morpholine (0.87 g) dropwise.

    • Observation: The reaction is exothermic. A transient color change (often reddish-brown) indicates the formation of polysulfide intermediates.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product usually precipitates as a solid.

    • Troubleshooting: If no precipitate forms, pour the mixture into ice-cold water (100 mL) and stir vigorously.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain the pure 2-aminothiophene derivative.

    • Yield Expectations: 70–90%.

    • Validation: 1H NMR (DMSO-d6) should show a broad singlet for NH2 around 7.0–7.5 ppm.

Protocol B: Cyclization to the 4-Chloro Scaffold

Target: 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine This converts the Gewald product into the reactive electrophile for drug discovery.

Procedure:

  • Ring Closure: Suspend the Gewald product (from Protocol A) in Formamide (10 mL/g). Heat to 180°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The amino group attacks formamide; the subsequent intermediate cyclizes onto the nitrile.

    • Product: 4-Hydroxythienopyrimidine (tautomer of the pyrimidin-4-one).

  • Chlorination: Isolate the "hydroxy" intermediate. Suspend in POCl3 (phosphorus oxychloride) (5–8 equiv).

  • Catalysis: Add a catalytic amount of DMF (3–4 drops). Heat to reflux (105°C) for 3 hours.

  • Workup (Caution): Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic! Hydrolysis of POCl3 produces HCl).

  • Extraction: Extract with Dichloromethane (DCM). Wash with saturated NaHCO3 (to neutralize acid) and brine.

  • Result: The 4-chloro derivative is obtained as a solid, ready for S_NAr displacement with amines.

Part 4: Advanced Functionalization (The "6-Carbonitrile")

For high-value kinase inhibitors, a nitrile at the C-6 position is often required. The most reliable route involves amide dehydration .

Pathway:

  • Modified Gewald: Use a ketone with an ester group or perform Vilsmeier-Haack formylation on the core.

  • Conversion: Convert the C-6 ester/acid to a primary amide (-CONH2).

  • Dehydration: Treat the amide with POCl3 (often during the chlorination step of the pyrimidine ring).

    • Reaction: R-CONH2 + POCl3

      
       R-CN + PO2Cl + 2HCl.
      

Comparison of Cyanation Methods:

MethodReagentsScopePros/Cons
Gewald Variation Malononitrile + Specific KetoneEarly StageEfficient but limited by ketone availability.
Amide Dehydration POCl3 or SOCl2Mid-StageHigh yield; performed simultaneously with chlorination.
Pd-Catalyzed Ar-Br + Zn(CN)2 + Pd(PPh3)4Late StageVersatile but requires expensive catalysts and heavy metal removal.
Rosenmund-von Braun Ar-Br + CuCNLate StageHarsh conditions (high heat); difficult workup.

Part 5: Workflow Visualization

DrugDiscoveryWorkflow cluster_SAR SAR Optimization Start Starting Materials (Ketone + Malononitrile) Gewald Gewald Synthesis (2-Amino-3-CN-thiophene) Start->Gewald S8 / Morpholine Cyclization Cyclization (Formamide/Formamidine) Gewald->Cyclization Core Thienopyrimidin-4-one Cyclization->Core Chlorination Chlorination (POCl3) (+ Dehydration if Amide present) Core->Chlorination Scaffold 4-Chloro-Scaffold (Electrophilic Core) Chlorination->Scaffold Library Library Generation (SnAr with Amines) Scaffold->Library R-NH2

Figure 2: End-to-end workflow from raw materials to library generation for thienopyrimidine drug discovery.

References

  • Gewald, K., et al. (1966).[1][3] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[1] Chemische Berichte.[1]

  • Sabnis, R. W. (1994).[3] The Gewald Synthesis.[1][2][3][4][6][7] Sulfur Reports.[3]

  • Kalogirou, A. S., et al. (2020).[8] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile.[8] Arkivoc.[8]

  • ChemicalBook. (2024). 4-Chlorothieno[3,2-d]pyrimidine Properties and Synthesis.

  • National Institutes of Health (NIH). (2013). Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents.[9] PubMed.

  • Joshi, S., et al. (2017). Effective Microwave Synthesis of Bioactive Thieno[2,3-d]pyrimidines.[10] Journal of Chemical and Pharmaceutical Research.

Sources

difference between 2-chloro and 4-chloro thienopyrimidine nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Dynamics of 2-Chloro and 4-Chloro Thienopyrimidine Nitriles Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Electrophilic Hierarchy

In the structural optimization of kinase inhibitors, the thieno[2,3-d]pyrimidine scaffold serves as a critical bioisostere of quinazoline and purine (adenine). The presence of a nitrile group (typically at the C6 position) transforms this scaffold into a highly electron-deficient core, amplifying its reactivity.

For the medicinal chemist, the distinction between the 2-chloro and 4-chloro positions is not merely structural—it is the primary determinant of synthetic strategy and library design.

  • 4-Chloro: The "Gateway." It is the kinetic entry point, highly reactive toward nucleophilic aromatic substitution (

    
    ), and typically serves as the site for installing the ATP-hinge binding motif.
    
  • 2-Chloro: The "Tuner." It is thermodynamically more stable, requiring forcing conditions or catalysis to react. It serves as the handle for physicochemical optimization (solubility, permeability) or solvent-front interactions.

Electronic Landscape & Structural Logic

To manipulate these intermediates effectively, one must understand the underlying electronic bias. The thieno[2,3-d]pyrimidine ring system is fused, creating a specific distribution of electron density.

The Nitrile Effect

The C6-carbonitrile group is a potent Electron-Withdrawing Group (EWG). Through resonance and induction, it pulls electron density away from the pyrimidine ring.

  • Global Activation: The nitrile lowers the LUMO energy of the entire system, making both C2 and C4 more susceptible to nucleophilic attack than in the non-nitrile analog.

  • Regioselectivity Preservation: Despite the global activation, the hierarchy

    
     is maintained.
    
Molecular Orbital Theory (Frontier Orbitals)
  • C4 Position: The LUMO coefficient is highest at C4.[1][2] The nitrogen at N3 acts as an electron sink, activating C4 via a vinylogous amide-like resonance. The transition state (Meisenheimer complex) formed upon attack at C4 is stabilized by resonance delocalization into the N3 nitrogen.

  • C2 Position: While electron-deficient (flanked by N1 and N3), the C2 position lacks the same degree of transition state stabilization. Attack here disrupts the aromaticity without the same energetic compensation found at C4.

ElectronicMap Scaffold Thieno[2,3-d]pyrimidine Core C4 C4 Position (Kinetic Trap) Scaffold->C4 High LUMO Coeff. C2 C2 Position (Thermodynamic Trap) Scaffold->C2 Lower LUMO Coeff. Hinge Binder\n(Amine/Ether) Hinge Binder (Amine/Ether) C4->Hinge Binder\n(Amine/Ether) Solubility Tail\n(Solvent Front) Solubility Tail (Solvent Front) C2->Solubility Tail\n(Solvent Front) CN C6-Nitrile (E-Withdrawing) CN->Scaffold Inductive Pull

Figure 1: Electronic hierarchy and functional roles of the chloro-positions.

Synthetic Pathways: Accessing the Core

The synthesis of these nitriles relies on the Gewald Reaction , a robust multicomponent coupling that constructs the thiophene ring first.

The Gewald Protocol (Thiophene Construction)

Reagents: Ketone/Aldehyde + Malononitrile + Elemental Sulfur + Base (Morpholine/TEA). Mechanism: Knoevenagel condensation followed by thionation and cyclization. Outcome: 2-amino-thiophene-3-carbonitrile.

Pyrimidine Fusion & Chlorination

To generate the 2,4-dichloro species (the master scaffold), the aminothiophene is cyclized with urea or a carbon equivalent, then chlorinated.

Synthesis Start Ketone + Malononitrile + Sulfur Gewald Gewald Reaction (Formation of Aminothiophene) Start->Gewald Cyclization Cyclization (Urea/Formamide) Gewald->Cyclization OxoInter Oxo-Intermediate (2,4-dione or 4-oxo) Cyclization->OxoInter Chlorination Chlorination (POCl3 / PCl5) OxoInter->Chlorination Final 2,4-Dichloro-thieno[2,3-d] pyrimidine-6-carbonitrile Chlorination->Final

Figure 2: Synthetic workflow from raw materials to the dichlorinated core.

Comparative Reactivity Profile

The table below summarizes the operational differences between the 2-Cl and 4-Cl positions in a standard


 context (e.g., reaction with an aniline or aliphatic amine).
Feature4-Chloro (C4)2-Chloro (C2)
Reactivity Order Primary (Fast) Secondary (Slow)
Reaction Temp 0°C to Room Temperature80°C to 120°C (Reflux)
Mechanism Facile

Difficult

(often requires acid cat. or Pd)
Selectivity > 95% regioselectivity in 2,4-dichloro systemsN/A (Reacts only after C4 is substituted)
Role in SAR Binds Adenine Binding Pocket (Hinge)Binds Solvent Accessible Region / Ribose Pocket
Leaving Group Ability HighModerate
The "One-Pot" Strategy

Because of the distinct reactivity gap (


), one can perform a sequential one-pot disubstitution:
  • Add Amine A (1.0 eq) at 0°C

    
    C4 substitution .
    
  • Add Amine B (excess) + Heat

    
    C2 substitution .
    

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine-6-carbonitrile

Context: Converting the 4-oxo intermediate to the reactive chloro-species.

  • Setup: In a dry round-bottom flask under Argon, suspend 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carbonitrile (1.0 eq) in neat

    
     (10-15 volumes).
    
  • Catalysis: Add a catalytic amount of DMF (3-5 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a non-polar spot (

    
    ).
    
  • Workup (CRITICAL SAFETY):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 7–8.
  • Isolation: Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Validation:

    
    H NMR will show the loss of the NH proton. Mass Spec (ESI+) will show the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).
    
Protocol B: Regioselective Substitution at C4

Context: Installing the primary pharmacophore while preserving the C2-Cl for later.

  • Dissolution: Dissolve 2,4-dichloro-thieno[2,3-d]pyrimidine-6-carbonitrile (1.0 eq) in anhydrous THF or DCM.

  • Base: Add DIPEA (Diisopropylethylamine) (1.2 eq).

  • Addition: Cool to 0°C. Add the amine nucleophile (1.05 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Monitoring: TLC should show a single new spot. If bis-substitution (attack at C2) is observed, lower the temperature to -10°C.

  • Purification: Flash column chromatography. The C4-substituted product is usually less polar than the starting material but more polar than the bis-substituted byproduct.

References

  • He, H. et al. (2011). "Discovery of a Series of Thieno[2,3-d]pyrimidine-2,4-diones as Oral Selective Inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley. (Foundational text on pyrimidine reactivity). Link

  • Kankanala, K. et al. (2022).[3] "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents."[4] Pharmaceuticals.[2][3][5][6][7][8][9] Link

  • Neufeldt, S. R. et al. (2020). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Chemical Science. Link

  • Ali, E. M. H. et al. (2019).[6] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry. Link[6]

Sources

Strategic Handling and Synthetic Utility of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile (CAS: 175204-56-1) Content Type: Technical Whitepaper & Safety Architecture Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads

Executive Summary

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile (CAS 175204-56-1) is a high-value heterocyclic scaffold, primarily utilized in the synthesis of PI3K, mTOR, and broad-spectrum kinase inhibitors. Its structural duality—featuring an electrophilic C2-chlorine and a versatile C4-nitrile—offers a "bifunctional handle" for divergent synthesis. This guide synthesizes critical safety data with advanced handling protocols to ensure experimental integrity and operator safety.

Part 1: Chemical Profile & Critical Safety Architecture

Chemical Identity[1][2]
  • IUPAC Name: 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

  • CAS Number: 175204-56-1

  • Molecular Formula: C₇H₂ClN₃S

  • Molecular Weight: 195.63 g/mol

  • Appearance: Typically an off-white to pale yellow solid.

Hazard Classification (GHS)

Note: As a specialized intermediate, specific toxicological data is often extrapolated from the 2,4-dichlorothieno[3,2-d]pyrimidine analog. The "Precautionary Principle" dictates handling this as a high-potency compound.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 3/4Toxic/Harmful if swallowed.[1][2]H301/H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2][3]H315
Serious Eye Damage Cat 2ACauses serious eye irritation.[4][3][5][6]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[3]H335
Sensitization SuspectedPotential skin sensitizer.[3]--
The "Dust Vector" Risk

The primary exposure vector for this compound is particulate inhalation during weighing and transfer. The thienopyrimidine core is lipophilic; inhalation allows rapid systemic absorption.

  • Control: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • PPE: Nitrile gloves (double-gloved recommended, >0.11mm thickness), lab coat, and safety glasses with side shields.

Part 2: Handling, Stability & Self-Validating Protocols

Stability Profile

The C4-nitrile group confers unique stability compared to the C4-chloro analogs, but it introduces moisture sensitivity regarding hydrolysis.

  • Hydrolytic Risk: Prolonged exposure to atmospheric moisture can slowly hydrolyze the nitrile to the amide (–CONH₂) or carboxylic acid (–COOH), degrading purity.

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for long-term storage.

Purity Validation (HPLC Method)

To ensure the integrity of the starting material before committing to expensive synthesis, use this self-validating HPLC protocol.

Standard Operating Procedure (SOP-QC-175):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/amide differentiation).

  • Acceptance Criteria: Main peak >97% area. Note: A distinct peak at RRT 0.8 usually indicates the hydrolyzed amide impurity.

Safety & Handling Workflow Diagram

The following diagram outlines the logical flow for safe handling, from storage retrieval to waste disposal.

SafetyWorkflow Start Storage Retrieval (2-8°C, Argon) PPE PPE Donning (Nitrile x2, Goggles, Lab Coat) Start->PPE Check Integrity Weighing Weighing Station (Fume Hood / Enclosure) PPE->Weighing Anti-static Gun Solubilization Solubilization (DMSO/DMF/DCM) Weighing->Solubilization Minimize Dust Waste Waste Disposal (Halogenated Organic) Weighing->Waste Contaminated Wipes Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Transfer Reaction->Waste Quench

Figure 1: Operational safety workflow ensuring containment of high-potency thienopyrimidine intermediates.

Part 3: Synthetic Utility & Reactivity

The Electronic "Push-Pull" System

The 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile scaffold is electronically unique.

  • C4-Nitrile (EWG): The cyano group at position 4 is a strong electron-withdrawing group. This significantly reduces electron density in the pyrimidine ring.

  • C2-Chlorine Activation: Due to the electron deficiency caused by the C4-CN, the C2-chlorine becomes highly activated toward Nucleophilic Aromatic Substitution (SnAr) .

  • Selectivity: Unlike 2,4-dichlorothienopyrimidine (where C4 is usually displaced first), this scaffold directs nucleophiles to C2, preserving the C4-nitrile for later transformations (e.g., Pinner reaction or reduction).

Key Reaction Pathways

Researchers utilize this scaffold to build "Hinge Binder" libraries for kinase inhibition.

Protocol: C2-Amination (SnAr)

  • Reagents: Primary/Secondary Amine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol or DMF.

  • Conditions: 80–100°C for 2–4 hours.

  • Observation: The reaction is cleaner than the dichloro-analog because the C4-CN is less prone to direct displacement by amines under these conditions compared to a C4-Cl.

Synthetic Logic Diagram

SyntheticLogic Core 2-Cl-thieno[3,2-d] pyrimidine-4-CN SnAr SnAr Reaction (Nucleophilic Attack at C2) Core->SnAr R-NH2 / Base Heat Intermediate 2-Amino-4-CN Intermediate SnAr->Intermediate Displacement of Cl PathA Path A: Hydrolysis (-> Amide/Acid) Intermediate->PathA H2O2 / NaOH PathB Path B: Cyclization (-> Tetrazoles/Triazines) Intermediate->PathB NaN3 / NH2NH2

Figure 2: Divergent synthetic pathways utilizing the C2-Cl activation and C4-CN versatility.

Part 4: Emergency Response Protocols

In the event of exposure, the following protocols supersede standard SDS advice due to the specific biological activity of kinase inhibitor precursors.

ScenarioImmediate ActionMedical Context
Eye Contact Rinse for 15 minutes minimum. Lift eyelids.Alkalinity of some thienopyrimidines can cause corneal damage.
Skin Contact Wash with soap/water.[5][6] Do NOT use ethanol (increases absorption).Lipophilic nature allows transdermal migration.
Inhalation Move to fresh air.[5][6] Oxygen if breathing is labored.Monitor for delayed pulmonary edema (rare but possible with dusts).
Spill Cleanup Wet-wipe method only. Do not sweep (creates aerosols).Treat waste as hazardous cytotoxic material.

References

  • PubChem. (2025).[1] 2,4-Dichlorothieno[3,2-d]pyrimidine Compound Summary (CID 12712832).[2] National Library of Medicine. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-[4-(Chloromethyl)piperidino]thieno[3,2-d]pyrimidine.[6][Link]

  • National Institutes of Health (NIH). (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC7465603. [Link]

Sources

Methodological & Application

synthesis of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile from 2,4-dichlorothienopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Executive Summary

This technical guide details the regioselective synthesis of 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile from the commercially available or synthesized precursor 2,4-dichlorothieno[3,2-d]pyrimidine .

The thieno[3,2-d]pyrimidine scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR inhibitors). The primary synthetic challenge lies in differentiating the reactivity of the two chlorine atoms at the C2 and C4 positions. This guide provides a high-fidelity Palladium-Catalyzed Cyanation protocol (Method A) as the industry "Gold Standard" for yield and purity, alongside a cost-effective Nucleophilic Aromatic Substitution (


)  alternative (Method B).

Strategic Analysis: The Regioselectivity Paradox

Successful synthesis relies on exploiting the electronic disparity between the C2 and C4 positions.

  • C4 Position (High Reactivity): The C4 chloride is electronically analogous to the 4-position of a pyridine or the 4-position of a pyrimidine. It is highly electron-deficient due to the cumulative inductive effects of N3 and the fused thiophene ring. It is the preferred site for both oxidative addition (Pd-catalysis) and nucleophilic attack.

  • C2 Position (Latent Reactivity): The C2 chloride is flanked by two nitrogen atoms but is sterically less accessible and electronically less activated than C4 in this fused system. It typically remains intact under controlled conditions, serving as a "handle" for subsequent derivatization (e.g., amination).

Mechanistic Pathway Diagram The following diagram illustrates the divergent reactivity and the targeted transformation.

ReactionPathway cluster_legend Selectivity Logic SM 2,4-Dichlorothieno[3,2-d]pyrimidine (C6H2Cl2N2S) Complex Pd(II) Oxidative Addition Complex (Regioselective at C4) SM->Complex Pd(0) / Ligand Fast Kinetics @ C4 Product 2-Chlorothieno[3,2-d]pyrimidine- 4-carbonitrile Complex->Product Zn(CN)2 / Transmetallation Reductive Elimination SideProduct Bis-cyano Impurity (Over-reaction) Product->SideProduct Excess Reagent / High T Slow Kinetics @ C2 Legend C4: Kinetically Favored (Soft Electrophile) C2: Kinetically Disfavored (Hard Electrophile)

Figure 1: Mechanistic pathway showing the kinetic preference for C4 functionalization via Palladium catalysis.[1]

Experimental Protocols

Method A: Palladium-Catalyzed Cyanation (Gold Standard)

Recommended for drug development due to high reproducibility, functional group tolerance, and minimal hydrolysis side-products.

Reagents & Materials:

  • Substrate: 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)

    
    ) (0.6 eq) — Note: Zn(CN)
    
    
    
    is preferred over NaCN/KCN for Pd-coupling as it releases cyanide ions slowly, preventing catalyst poisoning.
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2-5 mol%) or Pd(PPh
    
    
    )
    
    
    (5 mol%).
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (if using Pd

    
    (dba)
    
    
    
    , 1:2 ratio Pd:Ligand).
  • Solvent: Anhydrous DMF or DMAc (degassed).

  • Additives: Zinc powder (10-20 mol%) can be added to keep the catalyst active.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask or a microwave vial. Allow to cool under Argon/Nitrogen flow.

  • Charging: Add 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq), Zn(CN)

    
     (0.60 eq), Pd
    
    
    
    (dba)
    
    
    (0.03 eq), dppf (0.06 eq), and Zn powder (0.1 eq).
  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

  • Solvation: Inject anhydrous DMF (concentration ~0.2 M) via syringe. Sparge the solution with Argon for 10-15 minutes.

  • Reaction: Heat the mixture to 80–90°C .

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS every hour. Reaction is typically complete in 2–4 hours.

    • Endpoint: Disappearance of starting material. Avoid prolonged heating to prevent C2-cyanation (bis-nitrile formation).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and quench by pouring into saturated aqueous FeSO

      
       or NaHCO
      
      
      
      (to complex excess cyanide).
    • Filter through a pad of Celite to remove Zinc/Palladium residues.

    • Wash the organic layer with water (3x) and brine (1x) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: Gradient of Hexane/EtOAc (typically 0-30% EtOAc). The mono-nitrile elutes after the bis-nitrile (if any) and before the starting material (if unreacted).

Method B: DABCO-Mediated (Cost-Effective Alternative)

Recommended for large-scale, non-GMP batches where metal contamination is a concern, though yields may be lower due to hydrolysis.

Reagents:

  • Substrate: 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq).

  • Reagent: KCN or NaCN (1.1 eq).

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 – 0.2 eq).

  • Solvent: DMSO or DMSO/H

    
    O mixture.
    

Protocol:

  • Dissolve the substrate and DABCO in DMSO.

  • Add KCN portion-wise at 0°C to control the exotherm.

  • Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Note: DABCO forms a reactive quaternary ammonium salt intermediate at C4, which is then displaced by cyanide. This "catalytic activation" improves regioselectivity compared to direct KCN attack.

  • Quench: Pour into ice water. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry.[2][3] Recrystallize from Ethanol/Acetonitrile if necessary.

Process Workflow & Decision Tree

Workflow Start Start: 2,4-Dichlorothieno[3,2-d]pyrimidine Choice Select Method Start->Choice MethodA Method A: Pd-Catalyzed (Zn(CN)2, Pd2(dba)3, DMF, 90°C) Choice->MethodA High Purity / Drug Dev MethodB Method B: SNAr (KCN, DABCO, DMSO, RT) Choice->MethodB Cost / Bulk Scale Monitor Monitor: LC-MS / TLC Target: Mono-cyano vs Bis-cyano MethodA->Monitor MethodB->Monitor WorkupA Workup A: Celite Filtration FeSO4 Quench (Safety) Monitor->WorkupA Method A Complete WorkupB Workup B: Ice Water Precip Filtration Monitor->WorkupB Method B Complete QC QC: 1H NMR, 13C NMR, MS Confirm C4 Regiochemistry WorkupA->QC WorkupB->QC

Figure 2: Operational workflow for the synthesis and isolation of the target nitrile.

Analytical Data & QC Specifications

ParameterExpected Value / ObservationNotes
Appearance Off-white to pale yellow solidDarkening indicates decomposition or Pd residues.
LC-MS (ESI) [M+H]+ ≈ 196.0 (Cl isotope pattern)Distinct 3:1 pattern for mono-chloro.
1H NMR (DMSO-d6) δ ~8.5-9.0 ppm (Thiophene protons)Loss of symmetry compared to bis-chloro.
IR Spectroscopy ~2230-2240 cm⁻¹ (CN stretch)Strong diagnostic band.
Regiochemistry HMBC CorrelationConfirm CN correlation to C4 (distinct from C2).

Safety & Handling (Critical)

  • Cyanide Hazard: Zn(CN)

    
     and KCN are highly toxic . All weighing must be done in a dedicated fume hood.
    
  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) or FeSO

    
     to oxidize/complex free cyanide before disposal.
    
  • HCN Gas: Acidification of the reaction mixture will release lethal HCN gas. NEVER add acid to the crude reaction mixture.

References

  • Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine Precursor Source: ChemicalBook / Literature Protocols

  • General Pd-Catalyzed Cyanation of Heteroaryl Chlorides Source: Organic Chemistry Portal / J. Org.[4] Chem. 2011, 76, 665-668

  • Regioselectivity of 2,4-Dichloropyrimidines (C4 vs C2) Source: BenchChem Technical Guide

  • Safety Protocols for Cyanation Reactions Source: MIT Open Access Articles (Buchwald et al.)

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Thienopyrimidine Nitrile-Based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Critical Cancer Pathway with a Privileged Scaffold

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in human cancers, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, has established it as a high-priority target for anticancer drug development.[2][3][4] The PI3K/AKT/mTOR axis, when aberrantly activated, promotes tumorigenesis and can contribute to resistance against other therapies.[3][5]

Within the vast landscape of kinase inhibitor discovery, the thienopyrimidine scaffold has emerged as a "privileged" structure. Its structural similarity to natural purine bases like adenine and guanine allows it to effectively compete for the ATP-binding site of various kinases.[6] This versatile core is found in numerous kinase inhibitors, including several that have advanced to clinical trials.[7][8] The thienopyrimidine framework provides a rigid and adaptable platform for introducing specific substituents that can enhance potency and selectivity for the target kinase.[1][8]

This guide provides a detailed overview and validated protocols for the synthesis of PI3K inhibitors built upon a thienopyrimidine nitrile scaffold. We will explore the chemical logic behind the synthetic routes, focusing on the highly efficient Gewald multicomponent reaction, and provide step-by-step methodologies for the biological evaluation of these compounds, from initial enzymatic assays to cell-based pathway inhibition analysis.

Signaling Pathway Overview

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the cell membrane.[9] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[1][10] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT and PDK1, bringing them into close proximity and leading to the phosphorylation and full activation of AKT.[2][10] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which ultimately promotes cell growth, proliferation, and survival while inhibiting apoptosis.[10][11]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR Signaling Cascade and Point of Inhibition.

Part 1: Chemical Synthesis of Thienopyrimidine Nitrile Inhibitors

The synthesis of the target compounds begins with the construction of a substituted 2-aminothiophene-3-carbonitrile core. This is most efficiently achieved through the Gewald reaction, a one-pot, multi-component reaction that combines a ketone or aldehyde, an activated nitrile, and elemental sulfur.[12][13][14] This intermediate is then cyclized to form the desired thienopyrimidine ring system.

Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction

This protocol describes the synthesis of a key thiophene intermediate, which serves as the foundation for the thienopyrimidine scaffold. The Gewald reaction is exceptionally valuable for its atom economy and ability to generate highly functionalized thiophenes in a single step.[14][15]

Causality Behind Experimental Choices:

  • Base: A morpholine or triethylamine base is used to catalyze the initial Knoevenagel condensation between the ketone and the activated nitrile.[9][16]

  • Solvent: A polar solvent like ethanol or DMF is used to facilitate the dissolution of the reactants and intermediates.[9]

  • Elemental Sulfur: Sulfur acts as the sulfur source and oxidizing agent in the final ring-closing step to form the thiophene.[17]

Materials:

  • Cyclohexanone (or other suitable ketone)

  • Malononitrile (or other activated nitrile)

  • Elemental Sulfur (S₈)

  • Morpholine or Triethylamine

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the ketone (e.g., cyclohexanone, 0.1 mol), the activated nitrile (e.g., malononitrile, 0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).

  • To this stirred suspension, add the basic catalyst (e.g., morpholine, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, gently heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2-4 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities.

  • The crude product, a 2-aminothiophene-3-carbonitrile derivative, can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one Core

The 2-aminothiophene-3-carbonitrile intermediate is a versatile precursor for building the pyrimidine ring. A common and straightforward method involves cyclization with formamide, which serves as both the reactant and solvent to provide the C4-carbonyl and N3-H of the pyrimidine ring.[15][18]

Causality Behind Experimental Choices:

  • Formamide: Acts as a source of a one-carbon unit (formyl group) and nitrogen, which are necessary to construct the pyrimidine ring. Heating in excess formamide drives the cyclization reaction.[18]

Materials:

  • 2-Aminothiophene-3-carbonitrile derivative (from Protocol 1)

  • Formamide

  • High-temperature reaction setup

Procedure:

  • Place the 2-aminothiophene-3-carbonitrile derivative (0.05 mol) in a round-bottom flask.

  • Add an excess of formamide (e.g., 50 mL).

  • Heat the mixture to reflux (approximately 180-200°C) for 3-5 hours.[15][18] The reaction should be conducted in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The resulting thieno[2,3-d]pyrimidin-4-one can be purified by recrystallization. This core can then be subjected to further reactions, such as chlorination with POCl₃ followed by nucleophilic substitution with morpholine, to install the key pharmacophoric features of many PI3K inhibitors.[9][15]

Part 2: Biological Evaluation of Inhibitors

Once synthesized and purified, the compounds must be evaluated for their biological activity. This process involves a tiered approach, starting with enzymatic assays to determine direct inhibitory potency and selectivity, followed by cell-based assays to confirm on-target activity in a physiological context.

Workflow A Synthesis (Gewald & Cyclization) B Purification & Characterization A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Cell-Based Assay (p-AKT Inhibition) C->D F Lead Optimization C->F E Cell Proliferation Assay D->E D->F E->F

Caption: General Workflow for Synthesis and Evaluation of PI3K Inhibitors.

Protocol 3: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified PI3K isoforms (α, β, δ, γ) and mTOR. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[19]

Causality Behind Experimental Choices:

  • ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Kinase and Substrate: Purified, recombinant kinase and a suitable lipid substrate (e.g., PIP2) are required for the enzymatic reaction.

  • Controls: Including "no kinase" and "no inhibitor" (DMSO vehicle) controls is critical for data normalization and calculating percent inhibition.

Materials:

  • Synthesized thienopyrimidine compounds dissolved in DMSO

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR enzymes

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include DMSO-only wells for 100% activity control.

  • Kinase Reaction: Prepare a kinase reaction mix containing the specific PI3K isoform, PIP2 substrate, and reaction buffer. Add this mix to the wells containing the compounds.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP. Incubate for 30-40 minutes.

  • Measure Luminescence: Read the luminescence signal on a plate reader. The light generated is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Phospho-AKT (Ser473) Inhibition Assay

This assay measures the ability of a compound to inhibit the PI3K pathway within a cellular environment. The phosphorylation of AKT at the Serine 473 residue is a key downstream event following PI3K activation and is a reliable biomarker of pathway activity.[5][20]

Causality Behind Experimental Choices:

  • Cell Line Selection: Use a cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation like T47D or SKOV3, or PTEN-null like U87MG) to ensure the pathway is constitutively active.[5][21]

  • Serum Starvation/Stimulation: While not always necessary for cells with constitutive activation, a serum starvation followed by growth factor (e.g., IGF-1) stimulation step can be used to synchronize cells and achieve a more robust and reproducible p-AKT signal.

  • Western Blotting: This technique provides a semi-quantitative readout of the levels of both total AKT and phosphorylated AKT (p-AKT), allowing for normalization and a clear assessment of pathway inhibition.

Materials:

  • T47D, SKOV3, or U87MG human cancer cell lines

  • Appropriate cell culture medium and fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Plating: Seed the chosen cancer cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.

  • Protein Quantification: Scrape the cell lysates, collect them, and determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the ECL substrate, and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the p-AKT antibodies and re-probed with an antibody against total AKT.

  • Analysis: Quantify the band intensities for p-AKT and total AKT. The ratio of p-AKT to total AKT indicates the level of pathway inhibition at each compound concentration.

Data Summary and Interpretation

The data generated from these assays allow for the characterization and comparison of the synthesized inhibitors. A well-structured table is essential for summarizing the key findings.

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)p-AKT (T47D) IC₅₀ (nM)Cell Growth (T47D) IC₅₀ (µM)
6g [21]0.815.114.124.511484.60.66
6k [21]0.87.04.86.9>1000ND1.52
GDC-0941 333318580850.53

Data for compounds 6g and 6k are representative values from literature to illustrate typical results for this scaffold.[1][21] GDC-0941 (Pictilisib) is included as a reference clinical-stage PI3K inhibitor. ND = Not Determined.

Interpretation:

  • Potency: Lower IC₅₀ values indicate higher potency. Compounds with sub-nanomolar to low nanomolar IC₅₀ values against the target isoform (e.g., PI3Kα) are considered highly potent.[1]

  • Selectivity: By comparing the IC₅₀ values across the different PI3K isoforms and mTOR, the selectivity profile can be determined. For instance, compound 6k shows excellent selectivity against mTOR (>1000-fold), which can be a desirable trait to avoid certain side effects.[1][21]

  • Cellular Activity: A strong correlation between the enzymatic IC₅₀ and the cellular p-AKT IC₅₀ validates that the compound effectively engages its target in cells. The cell growth inhibition data further confirms the downstream functional consequence of inhibiting the PI3K pathway.

References

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC. [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (n.d.). PMC. [Link]

  • Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. (2022). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. [Link]

  • Design of proposed new PI3K inhibitors by structural modification of... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Taylor & Francis Online. [Link]

  • The PI3K Pathway As Drug Target in Human Cancer. (n.d.). PMC. [Link]

  • Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy. (n.d.). Synapse. [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Thienopyrimidine. (2022). MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2019). SciELO. [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. (2002). MDPI. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). AWS. [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2021). MDPI. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). PMC. [Link]

  • Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. (2012). SCIRP. [Link]

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025). IJPRA Journal. [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. (2006). MDPI. [Link]

  • Discovery of Potent and Selective PI3Kγ Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.). ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]

  • PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. (2012). International Institute of Anticancer Research. [Link]

  • Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. (n.d.). PMC. [Link]

  • PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. (2011). AACR Journals. [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of nitrile group during thienopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Nitrile Group Hydrolysis

Welcome to the technical support center for thienopyrimidine synthesis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in the synthesis of thienopyrimidine derivatives: the unwanted hydrolysis of the nitrile group. This side reaction can significantly lower the yield of your desired product and introduce purification challenges. Here, we delve into the mechanisms behind this issue and offer field-proven strategies to maintain the integrity of the nitrile functionality throughout your synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is my nitrile group hydrolyzing during my thienopyrimidine synthesis?

A1: Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, which are often employed in thienopyrimidine ring closure reactions.[1][2][3] The hydrolysis typically proceeds in two stages: first to a primary amide, and then to a carboxylic acid.[2][4] This process is often accelerated by elevated temperatures.[3] Many common synthetic routes to thienopyrimidines, such as those starting from 2-amino-3-cyanothiophene precursors, may involve conditions that inadvertently promote this unwanted side reaction.[5][6]

Q2: What are the tell-tale signs of nitrile hydrolysis in my reaction?

A2: The most common indicators of nitrile hydrolysis include:

  • Unexpected products in your analytical data (TLC, LC-MS, NMR): Look for the appearance of new spots or peaks corresponding to the molecular weights of the intermediate amide or the final carboxylic acid.

  • Lower than expected yield of the desired nitrile-containing thienopyrimidine: The conversion of your starting material to the hydrolyzed byproducts will naturally decrease the yield of your target compound.

  • Changes in the physical properties of the product: The carboxylic acid byproduct can alter the solubility and chromatographic behavior of your crude product, making purification more complex.

Q3: What are the general strategies to prevent nitrile hydrolysis?

A3: The key to preventing nitrile hydrolysis lies in carefully controlling the reaction conditions. The primary strategies include:

  • Strict pH control: Maintaining a neutral or near-neutral pH is crucial.

  • Lowering reaction temperature: Since hydrolysis is often favored at higher temperatures, running the reaction at the lowest effective temperature can significantly reduce this side reaction.[3]

  • Minimizing reaction time: Prolonged exposure to even mildly acidic or basic conditions can lead to hydrolysis.[3]

  • Careful choice of reagents and catalysts: Some reagents and catalysts can create localized acidic or basic microenvironments that promote hydrolysis.

  • Use of protecting groups (in select cases): While less common for nitriles, in certain multi-step syntheses, protecting the nitrile functionality might be a viable, albeit less atom-economical, strategy.

Troubleshooting Guide: Tackling Specific Issues

Here we address specific experimental problems with detailed explanations and actionable protocols.

Problem 1: Significant formation of a carboxylic acid byproduct is observed during an acid-catalyzed cyclization to form the thienopyrimidine ring.

Causality: In acidic conditions, the nitrile nitrogen is protonated, which makes the carbon atom of the nitrile group highly electrophilic and susceptible to nucleophilic attack by water.[1][7][8] This leads to the formation of an amide, which is then further hydrolyzed to a carboxylic acid.[4] This process is often irreversible as the ammonia byproduct is protonated to the non-nucleophilic ammonium ion.[1]

Solution:

  • Optimize Acid Catalyst and Concentration:

    • Recommendation: Switch from strong mineral acids (like HCl or H2SO4) to a milder Lewis acid or an acid catalyst that can be used in substoichiometric amounts. Consider using catalysts like ZnCl2 or employing dry HCl gas in an anhydrous solvent like dioxane to minimize the presence of water.[9][10]

    • Protocol:

      • Dry your solvent (e.g., dioxane) over molecular sieves for at least 24 hours before use.

      • To a solution of your 2-amino-3-cyanothiophene starting material in the anhydrous solvent, add the Lewis acid catalyst (e.g., 0.2 equivalents of ZnCl2).

      • Bubble dry HCl gas through the reaction mixture for a short period (e.g., 5-10 minutes) to initiate the reaction, or use an acid source that does not introduce water.

      • Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

  • Control Temperature:

    • Recommendation: Run the reaction at a lower temperature. While some cyclizations require heat, even a modest reduction in temperature can significantly slow the rate of hydrolysis.

    • Protocol:

      • Set up the reaction at room temperature first and monitor for progress.

      • If no reaction occurs, gradually increase the temperature in 10 °C increments, holding at each temperature for a set period to check for product formation versus byproduct formation.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Acid_Catalyzed_Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ Amide R-C(=O)NH₂ (Amide) ImidicAcid->Amide Tautomerization ProtonatedAmide R-C(=O⁺H)NH₂ Amide->ProtonatedAmide + H⁺ Intermediate2 R-C(OH)(OH₂⁺)NH₂ ProtonatedAmide->Intermediate2 + H₂O CarboxylicAcid R-COOH Intermediate2->CarboxylicAcid - NH₄⁺

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Problem 2: The formation of an amide byproduct is detected during a base-catalyzed cyclization.

Causality: In basic media, the hydroxide ion acts as a nucleophile and directly attacks the electrophilic carbon of the nitrile group.[1][4] This forms an intermediate that, upon protonation, yields an imidic acid, which then tautomerizes to the more stable amide.[4] While harsher basic conditions (high temperature, prolonged reaction times) are generally required to hydrolyze the amide further to a carboxylic acid, milder conditions can still lead to the formation of the amide as a significant byproduct.[1]

Solution:

  • Use a Non-Nucleophilic Base:

    • Recommendation: If the base is not directly involved in the cyclization chemistry beyond deprotonation, consider switching to a non-nucleophilic base. Sterically hindered bases like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or a milder inorganic base like K2CO3 can be effective.

    • Protocol:

      • Substitute your current base (e.g., NaOH, KOH) with an equivalent amount of DBU or a slight excess of K2CO3.

      • Run the reaction in an appropriate aprotic solvent (e.g., DMF, acetonitrile) to minimize the presence of water.

      • Monitor the reaction progress to assess the effectiveness of the new base.

  • Modify the Reaction Conditions:

    • Recommendation: If a hydroxide source is necessary for the reaction, use it in a controlled manner and at a lower temperature.

    • Protocol:

      • Cool the reaction mixture to 0 °C before the slow, dropwise addition of the base.

      • Use the minimum effective amount of base.

      • Maintain the low temperature throughout the reaction and monitor closely to avoid extended reaction times.

Mechanism of Base-Catalyzed Nitrile Hydrolysis

Base_Catalyzed_Hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid + H₂O Amide R-C(=O)NH₂ (Amide) ImidicAcid->Amide Tautomerization Troubleshooting_Workflow Start Reaction Setup for Thienopyrimidine Synthesis Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Check Is Nitrile Hydrolysis Occurring? Monitor->Check No No Check->No Yes Yes Check->Yes End Successful Synthesis No->End Identify Identify Conditions: Acidic or Basic? Yes->Identify Acidic Acidic Conditions Identify->Acidic Basic Basic Conditions Identify->Basic AcidSolutions Implement Solutions: 1. Lower Temperature 2. Use Milder/Anhydrous Acid 3. Reduce Reaction Time Acidic->AcidSolutions BasicSolutions Implement Solutions: 1. Lower Temperature 2. Use Non-Nucleophilic Base 3. Reduce Reaction Time Basic->BasicSolutions ReMonitor Re-run and Monitor AcidSolutions->ReMonitor BasicSolutions->ReMonitor ReMonitor->Check

Caption: A workflow for diagnosing and solving nitrile hydrolysis issues.

By systematically evaluating and adjusting your reaction parameters based on the principles outlined in this guide, you can significantly minimize the unwanted hydrolysis of the nitrile group and improve the efficiency and success of your thienopyrimidine syntheses.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link] [1][8]2. Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link] [2]3. Fiveable. (2025, August 15). Hydrolysis of Nitriles Definition. Retrieved from [Link] [3]4. Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link] [4]5. Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Retrieved from [Link] [7]6. MDPI. (2022, January 13). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link] [5]7. YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link] [8]8. Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • MDPI. (2022, January 13). Thienopyrimidine. Retrieved from [Link] [6]10. MDPI. (2006, July 5). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from [Link]

  • Taylor & Francis. (2023, February 21). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • MDPI. (2022, July 6). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link] [9]15. ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link] [10]21. ScienceDirect. (n.d.). Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • MDPI. (2019, September 20). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • MDPI. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ACG Publications. (2021, November 25). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Retrieved from [Link]

  • SCIRP. (n.d.). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

Sources

regioselectivity issues in 2,4-dichlorothieno[3,2-d]pyrimidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in 2,4-Dichlorothieno[3,2-d]pyrimidine Substitution Document ID: TSP-THP-042 Status: Active Audience: Medicinal Chemists, Process Chemists[1]

Core Directive & Mechanistic Logic[1]

The Central Dogma of Thienopyrimidine Substitution: In 2,4-dichlorothieno[3,2-d]pyrimidine, nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is governed by intrinsic electronic bias. The C4 position is significantly more electrophilic  than the C2 position.[1]
Why C4 First?
  • Electronic Deficiency: The C4 carbon is located at the "ipso" position relative to the ring fusion.[1] The inductive effect of the adjacent nitrogen (N3) and the electron-withdrawing nature of the pyrimidine ring create a higher positive electrostatic potential at C4 compared to C2.

  • Intermediate Stabilization: The Meisenheimer complex formed by attack at C4 is better stabilized by the adjacent nitrogen atoms and the fused thiophene ring's electronics than the complex formed by attack at C2.[1]

Implication: Under standard ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 conditions (neutral/basic, polar aprotic solvents), the reaction will proceed C4 

C2
. Reversing this order (C2

C4) on the dichloro-scaffold is kinetically disfavored and requires specialized catalytic strategies or blocking groups.

Decision Pathways (Visualized)

The following diagram illustrates the kinetic landscape of the substitution.

ThienoPyrimidine_Selectivity SM 2,4-Dichloro thieno[3,2-d]pyrimidine C4_Prod C4-Substituted (Major Product) SM->C4_Prod Mild Cond. (0-25°C, 1.0 eq Nuc) C2_Prod C2-Substituted (Trace/Rare) SM->C2_Prod High Energy/Catalytic (Rarely observed in SNAr) Bis_Prod 2,4-Bis-substituted (Over-reaction) SM->Bis_Prod Uncontrolled Exotherm C4_Prod->Bis_Prod Excess Nuc High Temp (>80°C)

Figure 1: Reaction landscape for nucleophilic attack. The Green path represents the standard kinetic route.

Troubleshooting Guide (FAQ Format)

Module A: Targeting C4-Selectivity (The Standard Route)

Q1: I am observing significant 2,4-bis-substituted impurity. How do I stop at the mono-C4 product?

  • Root Cause: The reactivity difference between C4-Cl and C2-Cl is finite.[1] If the reaction temperature is too high or the nucleophile concentration is locally high, the second substitution (at C2) becomes competitive.

  • Corrective Action:

    • Stoichiometry: Strictly limit the nucleophile to 0.95 – 1.05 equivalents . Do not use excess.

    • Temperature: Conduct the reaction at 0°C to room temperature . Do not heat unless conversion stalls.[1]

    • Addition Mode: Add the nucleophile dropwise to a solution of the dichloro-substrate.[1] This keeps the local concentration of nucleophile low relative to the substrate.

Q2: My reaction is stalling at 80% conversion. Should I add more nucleophile?

  • Risk: Adding more nucleophile often pushes the 80% product into the bis-substituted impurity before converting the remaining 20% starting material.[1]

  • Corrective Action:

    • Switch solvent to a more polar aprotic solvent (e.g., DMF or NMP) to increase the rate without heating.[1]

    • Accept the incomplete conversion.[1] It is often easier to separate Starting Material (non-polar) from Product than to separate Product from Bis-impurity (similar polarity).[1]

Module B: Targeting C2-Selectivity (The "Reverse" Route)

Q3: Can I selectively substitute C2 while leaving C4 as a chloride?

  • Short Answer: Not via standard

    
    .
    
  • Technical Explanation: The activation energy for C2 attack is significantly higher.[1] Forcing conditions (high heat) will simply degrade the molecule or lead to indiscriminate substitution.[1]

  • Alternative Strategies:

    • Suzuki Coupling: Palladium-catalyzed cross-couplings can sometimes override electronic bias, but this is substrate-dependent.[1]

    • Synthetic Redesign: Cyclize a pyrimidine precursor that already bears the C2 substituent.

    • Protection: React C4 with a removable group (e.g., a thiol or bulky amine), substitute C2, then deprotect/displace C4.[1]

Module C: Analytical Validation

Q4: How do I distinguish the C4-isomer from the C2-isomer by NMR?

  • Diagnostic Signals:

    • Thiophene Protons: In the parent 2,4-dichloro scaffold, H6 and H7 appear as doublets.[1]

    • C4-Substitution: A substituent at C4 is spatially closer to the thiophene ring fusion.[1] This typically causes a larger anisotropic shift in the H7 proton signal compared to C2 substitution.[1]

    • NOE (Nuclear Overhauser Effect): This is the gold standard.[1] Irradiate the nucleophile's protons (e.g., N-H or alpha-CH).[1]

      • If C4-substituted : You may see NOE enhancement of the thiophene H7 proton (if the conformation allows).[1]

      • If C2-substituted : No NOE to the thiophene ring is observed; the substituent is too distant.[1]

Standard Operating Procedure (SOP)

Protocol: C4-Selective Amination of 2,4-Dichlorothieno[3,2-d]pyrimidine

Objective: Synthesis of 2-chloro-N-substituted-thieno[3,2-d]pyrimidin-4-amine.

Materials
  • Substrate: 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.05 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Acts as HCl scavenger.[1]

  • Solvent: THF (Tetrahydrofuran) or IPA (Isopropyl Alcohol).[1]

Step-by-Step Workflow
  • Preparation: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine in THF (0.2 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Base Addition: Add DIPEA (1.2 eq) in one portion.

  • Nucleophile Addition: Dissolve the amine (1.05 eq) in a minimal amount of THF. Add this solution dropwise over 15–30 minutes to the cooled reaction mixture.

    • Why? Prevents local high concentration of amine, reducing bis-substitution risk.[1]

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.[1]

    • Checkpoint: If SM remains, warm slowly to Room Temperature (RT). Do not reflux.

  • Workup:

    • Evaporate volatiles.[1]

    • Redissolve in EtOAc, wash with water (x2) and Brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-product usually elutes after the starting material but before the bis-product.[1]

Comparative Data: Reaction Conditions

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome Comparison
Solvent THF or IPADMF or DMSODMF promotes faster reaction but increases risk of bis-substitution due to higher solubility/polarity.[1]
Temperature 0°C ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

25°C
80°C

100°C
High temp almost guarantees mixture of C4-mono and 2,4-bis products.
Stoichiometry 1.0 – 1.05 eq> 2.0 eqExcess nucleophile drives the reaction to the bis-substituted product.[1]
Base Tertiary Amine (DIPEA/TEA)Inorganic (K2CO3/Cs2CO3)Inorganic bases in DMF are often too harsh for selective mono-substitution on this scaffold.[1]

References

  • Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine. ChemicalBook. Retrieved from

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec / WuXi Biology. Retrieved from

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (PubMed). Retrieved from [1]

  • 2,4-Dichlorothieno[3,2-d]pyrimidine Compound Summary. PubChem. Retrieved from [1]

Sources

Technical Support Center: Purification of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile. It addresses common purification challenges through a series of troubleshooting questions and detailed experimental protocols. The methodologies described are based on established principles for the purification of substituted thieno[3,2-d]pyrimidines and related heterocyclic compounds.

Troubleshooting and FAQs: Purification of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

This section is designed to address specific issues you may encounter during the purification of your target compound.

Q1: My crude product is a dark, oily residue after synthesis. What are the initial steps to clean it up before detailed purification?

Answer: A dark, oily crude product often indicates the presence of residual high-boiling solvents like DMF (N,N-Dimethylformamide), which is commonly used as a catalyst in chlorination reactions, and polymeric byproducts.

Initial Workup Strategy:

  • Aqueous Wash: If your crude material is soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane, dissolve it and perform several washes with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic impurities, such as those from phosphorus oxychloride (POCl₃)[1][2]. Follow this with a brine wash to remove excess water.

  • Trituration: If the product is expected to be a solid, trituration is an effective method. This involves stirring the crude oil with a solvent in which the desired product has low solubility, but the impurities are soluble. Common solvents for this purpose include hexanes, diethyl ether, or a mixture of the two[3]. This process should encourage your product to solidify while washing away oily impurities.

  • Charcoal Treatment: If the color is due to highly polar, colored impurities, a charcoal treatment can be beneficial. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal. Be aware that this can sometimes lead to product loss through adsorption.

Q2: I'm seeing multiple spots on my TLC plate after initial workup. What are the likely impurities and how do I choose a purification method?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Based on a typical synthesis route involving the chlorination of a thieno[3,2-d]pyrimidine-2,4-dione precursor followed by cyanation, the common impurities include:

  • Starting Materials: Unreacted 2,4-dichlorothieno[3,2-d]pyrimidine.

  • Side Products: Hydrolysis of the chloro or nitrile group.

  • Reagents: Residuals from the chlorination or cyanation steps.

Choosing a Purification Method:

The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. It is particularly useful when impurities have similar solubility profiles to your product, making recrystallization difficult[1][3][4].

  • Recrystallization: This method is ideal if your product is highly crystalline and the impurities are present in small amounts or have significantly different solubility in a chosen solvent system. It is often more scalable than chromatography[5][6].

Below is a decision-making workflow to guide your choice:

Purification_Workflow start Crude Product Analysis (TLC) spots How many spots? start->spots one_spot One major spot with minor impurities spots->one_spot multi_spots Multiple spots of comparable intensity spots->multi_spots solubility Perform solubility tests one_spot->solubility chromatography Perform Column Chromatography multi_spots->chromatography recrystallize Attempt Recrystallization solubility->recrystallize Good recrystallization solvent found solubility->chromatography No suitable solvent success Pure Product recrystallize->success Successful failure Still Impure recrystallize->failure Unsuccessful chromatography->success Successful chromatography->failure Unsuccessful prep_hplc Consider Preparative HPLC failure->prep_hplc

Caption: Purification method selection workflow.

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some solutions:

  • Increase the Solvent Volume: You may be using too little solvent, causing the solution to be saturated at too high a temperature. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.

  • Lower the Temperature of Dissolution: Try to dissolve your compound at a temperature below its melting point.

  • Change the Solvent System: A common and effective strategy is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. Common solvent pairs include ethyl acetate/hexanes or acetone/hexanes[7].

Q4: What are the best practices for column chromatography of thieno[3,2-d]pyrimidines?

Answer: For successful column chromatography of thieno[3,2-d]pyrimidines, consider the following:

  • Stationary Phase: Standard silica gel (32-63 µm) is typically effective[1].

  • Mobile Phase (Eluent): A gradient elution is often best. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and ethyl acetate or dichloromethane and methanol can be used[3][8].

  • Loading: For best separation, use dry loading. Dissolve your crude product in a small amount of a solvent in which it is very soluble (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent. This creates a free-flowing powder that can be evenly applied to the top of your column.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into your column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dry load your sample onto the packed column as described in Q4.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Setting
Stationary Phase Silica Gel (32-63 µm)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Sample Loading Dry Loading
Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, acetonitrile) at room temperature and upon heating[6][9]. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to completely dissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a high vacuum.

References

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. Available at: [Link]

  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Available at: [Link]

  • US9156852B2 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases. Google Patents.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Recrystallization. Millersville University. Available at: [Link]

  • Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Journal of Microbiology and Biotechnology. Available at: [Link]

Sources

Validation & Comparative

In-Depth 1H NMR Spectrum Analysis of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile: A Comparative Guide for Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile (CAS: 1364663-22-8) is a highly versatile, commercially available building block[1]. It is extensively utilized in medicinal chemistry for the parallel synthesis of kinase inhibitors, including novel NLRP3 inhibitors[2] and 2,4-diaminothieno[3,2-d]pyrimidine-based anthelmintic agents[3]. Before deploying this intermediate into downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions, rigorous structural validation and purity assessment are mandatory.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of High-Field NMR (400 MHz) versus modern Benchtop NMR (80 MHz) platforms for the quality control (QC) of this specific heterocyclic scaffold. Furthermore, this guide provides a self-validating quantitative NMR (qNMR) protocol to ensure absolute trustworthiness in your analytical data.

Structural Causality and 1H NMR Signal Prediction

To accurately interpret the 1H NMR spectrum, we must first deconstruct the molecular anatomy of the compound and understand the causality behind its spectroscopic behavior.

  • The Pyrimidine Core: The pyrimidine ring is fully substituted (N1, C2-Cl, N3, C4-CN, C4a, C7a). Because it lacks hydrogen atoms, it contributes zero signals to the 1H NMR spectrum.

  • The Thiophene Ring: The fused thiophene ring contains exactly two adjacent protons located at C-6 and C-7.

  • Causality of Chemical Shifts: The strong electron-withdrawing inductive (-I) effect of the 2-chloro group and the mesomeric (-M) effect of the 4-carbonitrile group propagate through the highly conjugated, planar fused system. This severely deshields the local electron density around the thiophene protons, pushing their resonance frequencies deep into the high-frequency aromatic region (~8.3 to 8.8 ppm)[4].

  • Causality of Multiplicity: Because the two protons (H-6 and H-7) are vicinal (ortho to each other) on a rigid 5-membered ring, their dihedral angle is locked near 0°. According to the Karplus relationship, this specific geometry dictates a predictable

    
     coupling constant of approximately 5.0 - 5.5 Hz [4]. Consequently, the spectrum will manifest as a simple, clean AB spin system consisting of two distinct doublets.
    

NMR_Causality Substituent1 2-Chloro Group (-I Effect) Deshielding Strong Electron Withdrawal from Thiophene Ring Substituent1->Deshielding Substituent2 4-Carbonitrile Group (-I, -M Effects) Substituent2->Deshielding Core Thieno[3,2-d]pyrimidine Core (Aromatic Ring Current) Core->Deshielding Shift6 H-6 Resonance (~8.3 - 8.5 ppm) Deshielding->Shift6 Shift7 H-7 Resonance (~8.6 - 8.8 ppm) Deshielding->Shift7 JValue Orthogonal Coupling (3J = 5.5 Hz) Shift6->JValue Shift7->JValue Coupling Rigid Fused Geometry (Dihedral Angle ~0°) Coupling->JValue

Fig 1: Logical causality mapping of substituent effects on the 1H NMR chemical shifts and J-coupling.

Table 1: Expected 1H NMR Signal Assignments (in DMSO-d6)
ProtonPositionMultiplicityExpected Shift (ppm)Coupling Constant (J)IntegrationCausality for Shift Position
H-7 Thiophene C-7Doublet (d)8.60 - 8.80~5.5 Hz1HHighly deshielded by the adjacent pyrimidine core and spatial proximity to the C-4 carbonitrile group.
H-6 Thiophene C-6Doublet (d)8.30 - 8.50~5.5 Hz1HDeshielded by the global heteroaromatic ring current and inductive effects.

Comparative Performance: High-Field vs. Benchtop NMR

Historically, structural validation required submitting samples to a core facility housing a 400 MHz or 600 MHz superconducting magnet. However, because 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile yields a highly simplified spectrum (only two aromatic protons and zero overlapping aliphatic multiplets), it is an ideal candidate for Benchtop NMR (80 MHz) analysis.

The following table objectively compares the performance of both alternatives for the QC of this specific compound:

Table 2: Analytical Platform Comparison
MetricHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Advantage / Trade-off Analysis
Magnetic Field 9.4 Tesla (Superconducting)1.88 Tesla (Permanent NdFeB)400 MHz offers superior dispersion; 80 MHz requires no cryogens, enabling in-lab deployment.
Resolution (

for 5.5 Hz)
5.5 Hz = 0.014 ppm5.5 Hz = 0.069 ppmBoth systems easily resolve the AB doublets. 400 MHz provides sharper baseline separation.
Sensitivity (LOD) < 0.1 mg~ 2 - 5 mg400 MHz is mandatory for identifying trace impurities (<1%). Benchtop is sufficient for bulk purity.
Throughput Core facility (Hours/Days)Fume hood (< 5 minutes)Benchtop allows rapid, real-time Go/No-Go decisions before initiating parallel synthesis.
Operational Cost >$300,000 + High Maintenance~$50,000 + Near-Zero MaintenanceBenchtop provides a highly cost-effective alternative for routine identity and purity checks.

Expert Insight: For this specific molecule, the 5.5 Hz coupling constant translates to a 0.069 ppm separation at 80 MHz. Since the two doublets are separated by roughly 0.3 ppm (from ~8.4 to ~8.7 ppm), there is no risk of second-order spectral overlap (roofing effect is minimal). Therefore, an 80 MHz benchtop system is scientifically validated as a fit-for-purpose alternative for routine QC.

Self-Validating Experimental Protocol: qNMR Purity Assessment

To ensure trustworthiness, quantitative NMR (qNMR) must be designed as a self-validating system . This means the protocol must rely on an internal calibrant (IC) rather than external calibration curves, and the acquisition parameters must guarantee complete magnetic relaxation to prevent integration bias.

Step-by-Step Methodology
  • Standard Selection: Select Maleic Acid as the Internal Calibrant (IC).

    • Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm (2H) in DMSO-d6. This region is completely devoid of the target compound's thiophene doublets (~8.3–8.8 ppm), ensuring zero signal overlap and pristine integration baselines.

  • Sample Preparation: Accurately weigh ~15.0 mg of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile and ~5.0 mg of traceably pure Maleic Acid using a microbalance (d = 0.01 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

    • Causality: DMSO-d6 is chosen over CDCl3 because rigid, planar carbonitrile-substituted heterocycles often exhibit poor solubility in non-polar halogenated solvents.

  • Acquisition Parameters: Transfer to a high-quality 5 mm NMR tube. Acquire the 1H spectrum using a 90° excitation pulse.

    • Critical Step: Set the relaxation delay (D1) to 30 seconds . Aromatic protons in electron-deficient heterocycles lacking nearby relaxing agents (like methyl groups) possess long longitudinal relaxation times (

      
      ). A 30-second delay ensures >5*
      
      
      
      for complete recovery of bulk magnetization, preventing signal saturation and ensuring the integral accurately reflects the true molar ratio.
  • Data Processing: Apply a Fourier Transform, followed by manual phase correction and zero-order baseline correction.

  • Integration & Calculation: Integrate the maleic acid singlet (set to 2.00) and the H-6/H-7 doublets. Calculate the absolute purity using the standard qNMR mass-ratio equation.

NMR_Workflow Start 2-Chlorothieno[3,2-d]pyrimidine- 4-carbonitrile Procurement Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6 + IC) Start->Prep Acquisition 1H NMR Acquisition Prep->Acquisition Benchtop Benchtop NMR (80 MHz) Fast QC & Identity Check Acquisition->Benchtop Routine QC HighField High-Field NMR (400+ MHz) qNMR & Impurity Profiling Acquisition->HighField Detailed Analysis Analysis Spectral Analysis (H-6/H-7 Doublets, J=5.5 Hz) Benchtop->Analysis HighField->Analysis Decision Purity > 95%? Analysis->Decision Pass Proceed to Kinase Inhibitor Synthesis Decision->Pass Yes Fail Recrystallization / Column Chromatography Decision->Fail No Fail->Prep Re-analyze

Fig 2: Self-validating NMR QC workflow for structural verification and purity assessment.

Data Interpretation & Troubleshooting

When analyzing the output data, drug development professionals should monitor for specific failure modes:

  • Hydrolysis Impurities: The 4-carbonitrile group is susceptible to partial hydrolysis if exposed to strong aqueous acids/bases during upstream synthesis. If hydrolysis to a primary amide occurs, you will observe two new broad singlets in the 7.0–8.0 ppm range (exchangeable -NH2 protons) and an upfield shift of the H-7 doublet due to the loss of the strong -M effect of the cyano group.

  • Des-chloro Impurities: If the 2-chloro group is missing (i.e., the compound is simply thieno[3,2-d]pyrimidine-4-carbonitrile), a sharp singlet will appear around 9.0–9.2 ppm corresponding to the highly deshielded H-2 pyrimidine proton.

References

  • Product Index - AA Blocks: 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile. aablocks.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNXMQ2yMD8xwyWLCSCBq_YU9Z3neUAJcx9ev3wdfLOisTfDoAOKzz2OVs6HbQcHpHfW6NJy8wn9olHV5taqoCucIWYFRPzxDIgvdRecLYhTzdY37OKbYNQyrf9XRkX9TiP-ffhvxgPqEK6iit9]
  • Park et al. (2024). A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout. Frontiers in Immunology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMl5X3vgfz4CuJypgRd6hgQfqlFxrl_I8hbkzsglmcx-r7bxzJJ5v9lx4Tjop_c28PPNXOBVN2FW2-3T4IiKNeVDzxOVNBgGzyPfgmpi7PW7_ZSc-eArZGn2vFQdeLFKm24TtYtUmvHmNalVg5eDzCEsk4rjUG6bYBu232pMXf329sTZ-xiAgLBg==]
  • Partridge et al. (2020). 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm. PLOS Neglected Tropical Diseases.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGZeNwB-yysxln94k47NTIrgPoyvTJSghcMsvca7T1we5kgIQBaHytblsaNBPCvrO8QwgUBrfKhDUAeLppX3_sClyit9l6kR2uCCeze-e3jdiqt_E08HnDMG_RArAPFp5zVA-7A8o6B8HF11s=]
  • Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDKlJ78cBXy3N1ZshnMBdEiI14tBDcKxi_THjBr0WZit0fDAEjX8TExNoa2koG282mDxbrBjPkw8NvAcVcT1suC-LkzQgbR0fqreHXSA13KgqiKvdlH8yXqsN3QjR0o0iTpXM=]

Sources

Technical Guide: Characteristic IR Absorption of Nitrile Groups in Thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the characteristic IR absorption peaks of the nitrile group in thienopyrimidines. It is designed for researchers and drug development professionals, focusing on spectral interpretation, structural causality, and experimental validation.

Introduction: The Diagnostic Power of the Nitrile Stretch

In the development of thienopyrimidine-based therapeutics (often acting as bioisosteres for purines or quinazolines in kinase inhibition), the nitrile group (-CN) serves two critical roles: as a synthetic handle for heterocyclization and as a pharmacophore improving metabolic stability or hydrogen-bonding capacity.

For the analytical chemist, the nitrile stretching vibration (


) is a high-fidelity diagnostic probe. Unlike the "fingerprint region" (600–1400 cm⁻¹), which is often congested, the nitrile peak appears in a chemically silent region (2200–2260 cm⁻¹ ). However, in thienopyrimidine scaffolds, this peak undergoes distinct frequency shifts compared to aliphatic or simple aromatic nitriles. Understanding these shifts is crucial for confirming structural integrity and assessing electronic distribution.

Comparative Analysis: Frequency Shifts & Structural Causality

The position of the nitrile absorption band is governed by the bond order of the C≡N triple bond.[1] This bond order is strictly dependent on the electronic environment—specifically conjugation and mesomeric effects .

The "Thienopyrimidine Shift"

While aliphatic nitriles absorb near 2250 cm⁻¹ , nitrile groups attached to thienopyrimidine rings typically exhibit a red shift (lower wavenumber), appearing in the 2200–2220 cm⁻¹ range.

Mechanism of the Shift
  • Conjugation (Mesomeric Effect): Thiophene is an electron-excessive heterocycle. When a nitrile group is conjugated with the thienopyrimidine system,

    
    -electrons are delocalized from the ring into the nitrile 
    
    
    
    -system.
  • Resonance Contribution: This delocalization increases the contribution of the cumulenic resonance structure (

    
    ). This structure possesses a carbon-nitrogen double bond character rather than a triple bond, reducing the force constant (
    
    
    
    ) and lowering the vibrational frequency.
  • Substituent Push-Pull: Many bioactive thienopyrimidines contain electron-donating groups (EDGs) like amines (-NH₂) or methoxy groups (-OCH₃). These EDGs push electron density into the ring, further enhancing the resonance effect and driving the frequency down toward 2200 cm⁻¹.

Comparative Data Table

The following table contrasts the vibrational frequencies of thienopyrimidine carbonitriles against standard benchmarks.

Scaffold TypeElectronic EnvironmentTypical

(cm⁻¹)
IntensityCausality
Aliphatic Nitrile (e.g., Acetonitrile)Isolated, Inductive (

) effect only
2240 – 2260 Weak/MediumHigh bond order (pure triple bond).
Benzonitrile Conjugated with phenyl ring2220 – 2240 StrongDelocalization reduces bond order slightly.
Thienopyrimidine-CN Hyper-conjugated (Thiophene + EDGs)2200 – 2220 Very Strong Strong mesomeric (

) effect from S-atom and substituents weakens C≡N bond.
Enaminonitrile Precursor Conjugated with C=C-NH₂2190 – 2210 Very StrongDirect "Push-Pull" system drastically lowers frequency.

Key Insight: A peak shift from ~2210 cm⁻¹ (precursor) to complete disappearance is the primary indicator of successful cyclization into a pyrimidine ring (e.g., Gewald reaction follow-up). If the nitrile remains but shifts slightly (e.g., ±5 cm⁻¹), the ring formation likely failed, or a side reaction occurred.

Visualization of Electronic Effects

The following diagram illustrates the electronic "Push-Pull" mechanism responsible for the frequency lowering in thienopyrimidines.

ElectronicEffects EDG Electron Donor (-NH2, -OR) Thiophene Thiophene Ring (Electron Excessive) EDG->Thiophene +M Effect (Electron Push) Nitrile Nitrile Group (-C≡N) Thiophene->Nitrile Conjugation (Resonance) Dipole Increased Dipole Change (dμ/dq) Nitrile->Dipole Bond Polarization IR_Peak IR Spectrum High Intensity Low Freq (2200-2220) Dipole->IR_Peak Result

Figure 1: The "Push-Pull" electronic mechanism. Electron donors push density through the thiophene ring, reducing the C≡N bond order and increasing the dipole moment change, resulting in a stronger, lower-frequency peak.

Experimental Protocol: High-Fidelity Acquisition

To distinguish subtle shifts (e.g., 2215 vs 2225 cm⁻¹), precise experimental technique is required. Solid-state analysis is preferred to avoid solvent-solute interactions (e.g., H-bonding with protic solvents) that can artificially shift the peak.

Method A: KBr Pellet (Gold Standard for Resolution)

This method is recommended for publication-quality spectra as it minimizes instrument noise and allows for precise wavenumber calibration.

  • Preparation: Mix 1–2 mg of the dry thienopyrimidine sample with 100–200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Coarse particles cause "Christiansen effect" scattering, distorting the baseline near 2200 cm⁻¹.

  • Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove water).

  • Acquisition: Collect 32–64 scans at a resolution of 2 cm⁻¹ (standard is 4 cm⁻¹, but 2 cm⁻¹ is better for resolving closely spaced nitrile peaks).

Method B: ATR (Attenuated Total Reflection)

Ideal for rapid screening in high-throughput synthesis.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Contact: Apply high pressure using the anvil. Ensure the sample covers the crystal active area completely.

  • Correction: Apply "ATR Correction" in your software. ATR intensities are wavelength-dependent (penetration depth increases at lower wavenumbers). While the nitrile peak position is generally stable, its relative intensity compared to C-H stretches (3000 cm⁻¹) may appear lower than in transmission modes.

Validation Workflow

Use this logic flow to interpret your spectral data during synthesis.

ValidationWorkflow Start Start: Precursor (e.g., 2-aminothiophene-3-carbonitrile) Reaction Perform Cyclization (e.g., Formamide/Reflux) Start->Reaction Analyze Acquire IR Spectrum Reaction->Analyze CheckCN Is Peak at 2200-2220 cm⁻¹ Present? Analyze->CheckCN Yes Yes CheckCN->Yes Peak Remains No No CheckCN->No Peak Disappears CheckShift Check Exact Wavenumber Yes->CheckShift Result_B Ring Closure SUCCESS (Pyrimidine Formed) No->Result_B Result_A Ring Closure FAILED (Nitrile Intact) Shifted Shifted >10 cm⁻¹ CheckShift->Shifted Same Unchanged CheckShift->Same Result_C Chemical Modification (e.g., N-alkylation) Shifted->Result_C Same->Result_A

Figure 2: Spectral decision tree for monitoring thienopyrimidine synthesis. The disappearance of the nitrile peak is the primary confirmation of pyrimidine ring closure.

References

  • El-Gaby, M. S. A., et al. (2002). "A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives." MDPI.

  • Fathalla, O. A., et al. (2009). "Synthesis of new thiopyrimidine-5-carbonitrile derivatives." Journal of Applied Pharmaceutical Science.

  • Getsoian, A., et al. (2016). "Correlating Nitrile IR Frequencies to Local Electrostatics." The Journal of Physical Chemistry B.

  • Smith, B. C. (2019).[1] "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online.

  • Al-Salahi, R., et al. (2023). "Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin." MDPI.

Sources

Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. In this guide, we delve into the mass spectral fragmentation pattern of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile, a molecule of significant interest in medicinal chemistry. By juxtaposing its predicted fragmentation with experimental data from structurally analogous compounds, we provide a comprehensive framework for its characterization.

The thieno[3,2-d]pyrimidine scaffold is a privileged structure, serving as the core for a multitude of biologically active molecules.[1] The introduction of a chlorine atom at the 2-position and a nitrile group at the 4-position bestows unique electronic properties and potential reactivity, making a thorough understanding of its mass spectral behavior under electron ionization (EI) crucial for its unambiguous identification in complex matrices.

The Predicted Fragmentation Landscape

Electron ionization mass spectrometry (EI-MS) is a powerful technique that induces fragmentation of a molecule, providing a unique fingerprint based on the masses of the resulting charged fragments.[2] For 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile (Molecular Weight: 209.6 g/mol ), the fragmentation cascade is anticipated to be driven by the inherent stability of the aromatic system and the nature of its substituents.

A primary and highly probable fragmentation pathway involves the loss of the chlorine atom from the molecular ion. This is a common fragmentation route for chlorinated aromatic compounds, leading to the formation of a stable radical cation. Subsequent or alternative fragmentation is expected to involve the nitrile group, which can be eliminated as a neutral hydrogen cyanide (HCN) molecule or a cyano radical (•CN).[3][4] The fused ring system itself can also undergo cleavage, leading to fragments characteristic of the pyrimidine and thiophene rings.

Predicted_Fragmentation_Pathway M [M]+• m/z 209/211 M_minus_Cl [M-Cl]+• m/z 174 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]+• m/z 182/184 M->M_minus_HCN - HCN Thiophene_fragment Thiophene-derived fragment M->Thiophene_fragment Ring Cleavage Pyrimidine_fragment Pyrimidine-derived fragment M->Pyrimidine_fragment Ring Cleavage M_minus_Cl_minus_HCN [M-Cl-HCN]+ m/z 147 M_minus_Cl->M_minus_Cl_minus_HCN - HCN M_minus_HCN->M_minus_Cl_minus_HCN - Cl•

Caption: Predicted electron ionization fragmentation pathway for 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile.

A Comparative Analysis: Insights from Structural Analogs

Case Study 1: 2-Chlorothieno[3,2-d]pyrimidin-4-amine

A close structural analog, 2-Chlorothieno[3,2-d]pyrimidin-4-amine, provides a key reference point.[1] While the substituent at the 4-position is an amine instead of a nitrile, the core scaffold remains identical. In the mass spectrum of this compound, the molecular ion peak is readily observed. Key fragmentation pathways would likely involve the loss of the chlorine atom and fragmentation of the pyrimidine ring, similar to our predictions for the nitrile-containing counterpart. The presence of the amine group introduces additional fragmentation possibilities, such as the loss of NH2 or HCN.

Case Study 2: 4-Substituted Thieno[3,2-d]pyrimidines

Studies on various 4-substituted thieno[3,2-d]pyrimidines reveal common fragmentation patterns centered on the stable heterocyclic core.[5][6] The nature of the substituent at the 4-position dictates the initial fragmentation events, followed by the characteristic breakdown of the fused ring system. For instance, in compounds with larger substituents, the initial loss of these groups is a predominant feature.

Case Study 3: General Fragmentation of Pyrimidines and Nitriles

The mass spectral fragmentation of pyrimidine derivatives often involves the initial loss of substituents followed by the cleavage of the pyrimidine ring itself.[7][8] Aromatic nitriles are known to exhibit the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[3] These established fragmentation behaviors lend strong support to the predicted pathways for our target molecule.

Compound Key Predicted/Observed Fragments (m/z) Interpretation
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile (Predicted) 209/211, 174, 182/184, 147[M]+•, [M-Cl]+•, [M-HCN]+•, [M-Cl-HCN]+
2-Chlorothieno[3,2-d]pyrimidin-4-amine 185/187, 150, 158/160[M]+•, [M-Cl]+•, [M-HCN]+• (from amine)
4-Chlorothieno[3,2-d]pyrimidine 172/174, 137[M]+•, [M-Cl]+[9]

Experimental Protocol for Mass Spectrometry Analysis

To acquire high-quality mass spectral data for 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile and its analogs, the following experimental workflow is recommended.

Sample Preparation
  • Dissolution: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition
  • Mass Spectrometer: Utilize a mass spectrometer equipped with an electron ionization (EI) source. A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization Parameters:

    • Electron Energy: 70 eV

    • Ion Source Temperature: 200-250 °C

  • Mass Range: Acquire data over a mass-to-charge (m/z) range of 50-300 to ensure the capture of the molecular ion and all significant fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample Filtration Filter Solution Dissolution->Filtration Introduction Introduce Sample to MS Filtration->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Detection Mass Analysis & Detection Ionization->Detection Analysis Analyze Mass Spectrum Detection->Analysis Fragmentation Identify Fragmentation Pattern Analysis->Fragmentation Comparison Compare with Analogs Fragmentation->Comparison

Caption: A streamlined workflow for the mass spectrometric analysis of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile.

Conclusion

While direct experimental data remains to be published, a robust prediction of the mass spectral fragmentation pattern of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile can be constructed based on established fragmentation principles and comparative analysis with structurally related compounds. The anticipated primary fragmentation pathways involve the loss of the chlorine atom and the nitrile group, followed by the characteristic cleavage of the thieno[3,2-d]pyrimidine core. This guide provides a foundational understanding for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds, enabling more confident structural elucidation and accelerating the pace of drug discovery and development.

References

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99.
  • Hartmann, M., et al. "Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors." Molecules, vol. 20, no. 1, 2015, pp. 1354-1383.
  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • de Souza, M. V. N., et al. "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." Journal of the Brazilian Chemical Society, vol. 30, no. 8, 2019, pp. 1641-1650.
  • Lainé, D., et al. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry, vol. 56, no. 9, 2013, pp. 3546-3561.
  • Parmar, J. M., and N. K. Joshi. "Mass spectral fragmentation modes of pyrimidine derivatives." International Journal of ChemTech Research, vol. 4, no. 2, 2012, pp. 834-841.
  • Reyes, D. R., et al. "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds." Forensic Chemistry, vol. 25, 2021, p. 100341.
  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gellis, A., et al. "4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives." Pharmaceuticals, vol. 15, no. 7, 2022, p. 835.
  • MDPI. "4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives." [Link]

  • Campos, J. F., et al. "C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford." Organic Letters, vol. 22, no. 5, 2020, pp. 1866-1870.
  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.